Cas no 133804-66-7 (3,4-Bis(trifluoromethyl)benzoic acid)

3,4-Bis(trifluoromethyl)benzoic acid is a fluorinated aromatic carboxylic acid characterized by two trifluoromethyl groups at the 3- and 4-positions of the benzene ring. This structural feature enhances its electron-withdrawing properties, making it a valuable intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals. The presence of trifluoromethyl groups improves metabolic stability and lipophilicity, which can be advantageous in drug design. The compound is also used in materials science for developing specialty polymers and liquid crystals due to its strong inductive effects. Its high purity and well-defined reactivity make it suitable for precise synthetic applications, including cross-coupling reactions and derivatization processes.
3,4-Bis(trifluoromethyl)benzoic acid structure
133804-66-7 structure
Product Name:3,4-Bis(trifluoromethyl)benzoic acid
CAS No:133804-66-7
MF:C9H4F6O2
MW:258.117283821106
MDL:MFCD07779330
CID:821114
PubChem ID:21660694
Update Time:2025-04-19

3,4-Bis(trifluoromethyl)benzoic acid Chemical and Physical Properties

Names and Identifiers

    • 3,4-Bis(trifluoromethyl)benzoic acid
    • 3,?4-?bis(trifluoromethyl)?Benzoic acid
    • 3,4-BIS(TRIFLUOROMETHYL)BENZOIC ACID 98
    • PC2239
    • AS-33112
    • DA-24833
    • MFCD07779330
    • 3,4-Bis(trifluoromethyl)benzoicacid
    • Benzoic acid, 3,4-bis(trifluoromethyl)-
    • 133804-66-7
    • DTXSID50616650
    • CS-0313713
    • BAHWMAXSOZBJDO-UHFFFAOYSA-N
    • SCHEMBL827082
    • AKOS024260282
    • MDL: MFCD07779330
    • Inchi: InChI=1S/C9H4F6O2/c10-8(11,12)5-2-1-4(7(16)17)3-6(5)9(13,14)15/h1-3H,(H,16,17)
    • InChI Key: BAHWMAXSOZBJDO-UHFFFAOYSA-N
    • SMILES: C1=CC(=C(C=C1C(=O)O)C(F)(F)F)C(F)(F)F

Computed Properties

  • Exact Mass: 258.01200
  • Monoisotopic Mass: 258.012
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 295
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 37.3A^2

Experimental Properties

  • Density: 1.527±0.06 g/cm3 (20 ºC 760 Torr),
  • Boiling Point: 244.5±40.0 ºC (760 Torr),
  • Flash Point: 101.7±27.3 ºC,
  • Solubility: Very slightly soluble (0.11 g/l) (25 º C),
  • PSA: 37.30000
  • LogP: 3.42240

3,4-Bis(trifluoromethyl)benzoic acid Security Information

  • Hazard Statement: Irritant
  • Hazard Category Code: 36/37/38
  • Safety Instruction: S26
  • Hazardous Material Identification: Xi
  • Risk Phrases:R36/37/38
  • Safety Term:S26-36/37/39

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(CAS:133804-66-7)3,4-Bis(trifluoromethyl)benzoic acid
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Purity:99%
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Price ($):162.0
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Additional information on 3,4-Bis(trifluoromethyl)benzoic acid

Introduction to 3,4-Bis(trifluoromethyl)benzoic acid (CAS No. 133804-66-7)

3,4-Bis(trifluoromethyl)benzoic acid, with the chemical formula C10H4F6O2, is a fluorinated aromatic carboxylic acid that has garnered significant attention in the field of pharmaceutical and agrochemical research due to its unique structural properties and potential biological activities. The compound is characterized by the presence of two trifluoromethyl (-CF₃) groups substituents at the 3rd and 4th positions of the benzoic acid backbone, which confer distinct electronic and steric effects that influence its reactivity and interactions with biological targets.

The CAS No. 133804-66-7 identifier is a standardized numerical code assigned to this specific chemical entity, ensuring precise identification and differentiation from other compounds with similar names or structures. This compound belongs to a class of fluorinated benzoic acids, which have been widely studied for their pharmacological properties. The introduction of fluorine atoms into aromatic rings is a common strategy in drug design, as fluorine can modulate metabolic stability, lipophilicity, and binding affinity to biological receptors.

Recent advancements in medicinal chemistry have highlighted the importance of trifluoromethyl-containing compounds in the development of novel therapeutic agents. The electron-withdrawing nature of the trifluoromethyl group enhances the lipophilicity of molecules, which can improve their membrane permeability and oral bioavailability. Additionally, this group can increase binding affinity by participating in hydrophobic interactions or by influencing the conformational flexibility of the molecule.

3,4-Bis(trifluoromethyl)benzoic acid has been explored as a key intermediate in synthetic chemistry, particularly in the preparation of more complex molecules with potential pharmaceutical applications. Its structural framework allows for further functionalization, enabling the synthesis of derivatives with tailored biological activities. For instance, researchers have investigated its use in developing inhibitors targeting enzymes involved in inflammatory pathways.

In the realm of agrochemicals, fluorinated benzoic acids have shown promise as intermediates for herbicides and pesticides. The enhanced stability provided by fluorine atoms can improve the durability of these compounds in environmental conditions, making them more effective in agricultural applications. Studies have demonstrated that compounds derived from 3,4-Bis(trifluoromethyl)benzoic acid exhibit herbicidal activity by interfering with essential plant metabolic processes.

The synthesis of 3,4-Bis(trifluoromethyl)benzoic acid typically involves multi-step organic reactions, often starting from commercially available precursors such as trifluoromethyl-substituted benzene derivatives. Advanced synthetic methodologies, including cross-coupling reactions and palladium-catalyzed transformations, have been employed to achieve high yields and purity. The growing interest in fluorinated compounds has spurred innovation in synthetic techniques to streamline their production.

From a computational chemistry perspective, molecular modeling studies have been conducted to understand the binding interactions of 3,4-Bis(trifluoromethyl)benzoic acid with biological targets. These studies utilize quantum mechanical calculations and molecular dynamics simulations to predict how the compound interacts with enzymes and receptors at an atomic level. Such insights are crucial for rational drug design and for optimizing lead compounds during early-stage development.

The pharmacological potential of 3,4-Bis(trifluoromethyl)benzoic acid has been further explored through preclinical studies. Researchers have examined its effects on various biological pathways, including those related to pain modulation, neuroprotection, and anti-inflammatory responses. Preliminary findings suggest that derivatives of this compound may exhibit therapeutic benefits without significant side effects. However, further research is needed to fully elucidate its mechanism of action and long-term safety profile.

In conclusion,3,4-Bis(trifluoromethyl)benzoic acid (CAS No. 133804-66-7) represents a valuable building block in pharmaceutical and agrochemical research. Its unique structural features and potential biological activities make it a promising candidate for further investigation. As synthetic methodologies continue to evolve and computational tools become more sophisticated, the exploration of fluorinated benzoic acids like this one will undoubtedly contribute to the discovery of novel therapeutic agents.

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Quantity:1g
Price ($):162.0
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